Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate
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Overview
Description
Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate is a complex organic compound with a unique structure that includes a cyano group, an ethyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide, followed by cyclization to form the tetrahydroisoquinoline structure . The final step involves the esterification of the thioacetate group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The tetrahydroisoquinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate can be compared with similar compounds such as:
Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.
Ethyl (hydroxyimino)cyanoacetate:
Indole derivatives: Compounds with similar biological activities and synthetic routes
Properties
CAS No. |
95546-60-4 |
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Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C16H20N2O2S/c1-3-14-12-8-6-5-7-11(12)13(9-17)16(18-14)21-10-15(19)20-4-2/h3-8,10H2,1-2H3 |
InChI Key |
VOVINWJWVIWADL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)OCC |
Origin of Product |
United States |
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